molecular formula C18H15BrClNO2 B4971738 8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline

8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline

Cat. No.: B4971738
M. Wt: 392.7 g/mol
InChI Key: BNXNBWCCWUEHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[3-(2-Bromo-4-chlorophenoxy)propoxy]quinoline is a complex organic compound characterized by its bromine and chlorine atoms, as well as its quinoline and phenoxy groups

Preparation Methods

The synthesis of 8-[3-(2-Bromo-4-chlorophenoxy)propoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common synthetic route includes the following steps:

  • Quinoline Derivation: : The quinoline core is synthesized through the Skraup synthesis or Friedländer synthesis.

  • Bromination and Chlorination:

  • Propoxy Group Addition: : The propoxy group is introduced via nucleophilic substitution reactions, often using 3-chloropropyl bromide as a starting material.

Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

8-[3-(2-Bromo-4-chlorophenoxy)propoxy]quinoline undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding quinone derivatives.

  • Reduction: : Reduction reactions can reduce the quinoline core, leading to the formation of dihydroquinoline derivatives.

  • Substitution: : Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.

  • Medicine: : It has potential therapeutic applications, including as an antiviral, antibacterial, or anticancer agent.

  • Industry: : It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-[3-(2-Bromo-4-chlorophenoxy)propoxy]quinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or interfere with signal transduction pathways in cells.

Comparison with Similar Compounds

8-[3-(2-Bromo-4-chlorophenoxy)propoxy]quinoline is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-(2-Bromo-4-chlorophenoxy)propanoic acid: : This compound shares the bromine and chlorine atoms but has a different core structure.

  • Quinoline derivatives: : Other quinoline-based compounds may have different substituents or functional groups, leading to varied properties and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClNO2/c19-15-12-14(20)7-8-16(15)22-10-3-11-23-17-6-1-4-13-5-2-9-21-18(13)17/h1-2,4-9,12H,3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXNBWCCWUEHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCOC3=C(C=C(C=C3)Cl)Br)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.